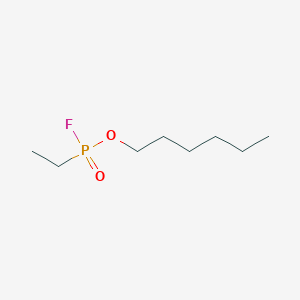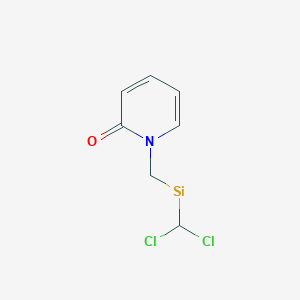
CID 78061093
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78061093” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of chemical compounds
Analyse Des Réactions Chimiques
CID 78061093 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions vary based on the specific reagents and conditions used.
Applications De Recherche Scientifique
CID 78061093 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, this compound may be investigated for its therapeutic potential in treating various diseases. Additionally, in industry, this compound could be utilized in the development of new materials or as a component in manufacturing processes.
Mécanisme D'action
The mechanism of action of CID 78061093 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and for designing more effective derivatives.
Comparaison Avec Des Composés Similaires
CID 78061093 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct biological activities or reactivity profiles. By comparing this compound with related compounds, researchers can gain insights into its specific advantages and potential applications. Some similar compounds may include those with analogous functional groups or similar molecular frameworks.
Propriétés
Formule moléculaire |
C7H7Cl2NOSi |
|---|---|
Poids moléculaire |
220.12 g/mol |
InChI |
InChI=1S/C7H7Cl2NOSi/c8-7(9)12-5-10-4-2-1-3-6(10)11/h1-4,7H,5H2 |
Clé InChI |
YFAMEOXVOIXQLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)C[Si]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


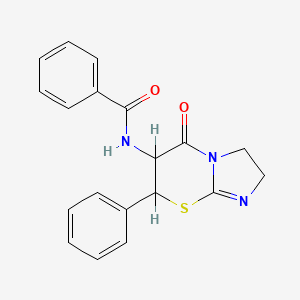
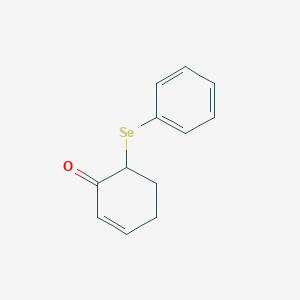
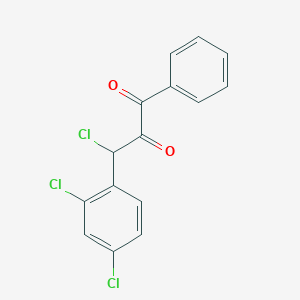
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
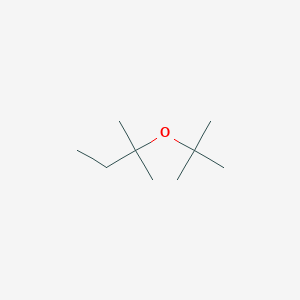
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)

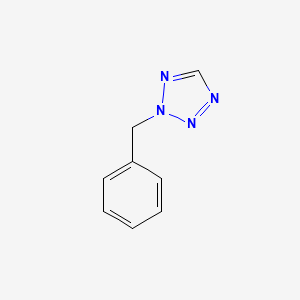
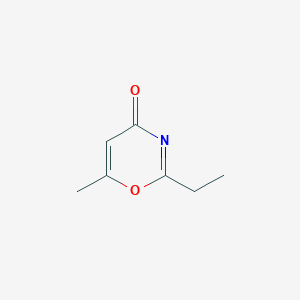
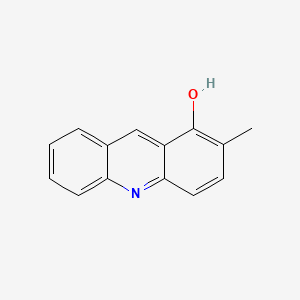
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
